3-methyl-1H-indol-7-amine
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Overview
Description
3-methyl-1H-indol-7-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-indol-7-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions . Another method includes the Leimgruber-Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used . These methods allow for the efficient production of indole derivatives on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-indol-7-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
3-methyl-1H-indol-7-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1H-indol-7-amine involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . Its pharmacological activity is attributed to its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-methylindole:
Indole-3-acetic acid: A plant hormone with a carboxyl group at the 3-position.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
3-methyl-1H-indol-7-amine is unique due to the presence of the amino group at the 7-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Biological Activity
3-Methyl-1H-indol-7-amine (CAS Number 1084328-81-3) is a compound that has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and neuroactive properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse studies and presenting relevant data.
Chemical Structure and Properties
This compound features an indole ring system with a methyl group at the 3-position and an amino group at the 7-position. This unique structure allows it to interact with various biological targets, influencing multiple pathways.
The biological activity of this compound is largely attributed to its ability to bind to specific receptors and enzymes, modulating cellular processes such as cell signaling and gene expression. Its interaction with various molecular targets suggests potential therapeutic applications in treating infections and cancers.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound:
- Inhibitory Concentrations : The compound has shown weak growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL . However, certain derivatives exhibited significantly stronger activity (MIC ≤ 0.25 µg/mL) against MRSA without cytotoxic effects .
Compound | Target Pathogen | MIC (µg/mL) | Cytotoxicity |
---|---|---|---|
3-Methyl-1H-indol-7-amino derivative | MRSA | ≤0.25 | No |
3-Methyl-1H-indol-7-amino | MRSA | 16 | Yes |
Additionally, compounds derived from this scaffold have shown antifungal activity against Cryptococcus neoformans, indicating a broad-spectrum potential .
Anticancer Activity
The anticancer potential of this compound has been explored in various contexts:
- Mechanism : It has been implicated in promoting G1/S cell cycle arrest by degrading RBM39, an essential mRNA splicing factor, through interaction with the E3 ligase DCAF15 . This degradation pathway is crucial for inhibiting cell proliferation in cancer cells.
- Efficacy : In tumor xenograft models, compounds related to this compound have demonstrated significant efficacy in reducing tumor growth, establishing it as a promising candidate for further development in cancer therapies .
Neuroactive Properties
Emerging studies suggest that indole derivatives, including this compound, may exhibit neuroactive properties. Research on related compounds indicates involvement in serotonin receptor modulation, which could lead to applications in treating neurological disorders .
Case Studies and Research Findings
Several research initiatives have focused on synthesizing derivatives of 3-methyl-1H-indol-7-amines to enhance their biological activity:
- A study reported that specific modifications to the indole structure could increase antimicrobial potency while minimizing cytotoxicity .
- Another investigation into the synthesis of benzo[g]indole derivatives revealed significant cytotoxicity against various cancer cell lines, highlighting the versatility of indole-based compounds in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-1H-indol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFNYUFKUVBRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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